6-(2,5-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Description
6-(2,5-Dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound featuring a fused pyrazole and pyridine core. The structure includes a phenyl group at position 2 and a 2,5-dimethoxyphenyl substituent at position 4. Methoxy groups are electron-donating, which may enhance solubility and influence electronic interactions in biological or catalytic contexts.
Properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-25-14-8-11-18(26-2)16(12-14)17-10-9-15-19(21-17)22-23(20(15)24)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOUERXLJSVRMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=C(C=C2)C(=O)N(N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate diketone under acidic conditions to yield the pyrazolopyridine core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale synthesis may utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
6-(2,5-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(2,5-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(2,5-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity against pathogens .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridin-3-one derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: Electron-Donating Groups (e.g., methoxy): Improve solubility and may enhance metabolic stability compared to electron-withdrawing groups like nitro . Heteroaromatic Substituents (e.g., thienyl): Introduce unique electronic profiles and binding interactions due to sulfur’s polarizability .
Biological Relevance :
- Nitrophenyl derivatives (e.g., 4-(4-nitrophenyl)-2-phenyl) are often used as intermediates in kinase inhibitor synthesis .
- Methoxy-substituted analogues, such as the target compound, are hypothesized to mimic tyrosine residues in ATP-binding pockets, a feature seen in WEE1 inhibitors like Adavosertib .
Synthetic Challenges :
- Bulky substituents (e.g., 2,5-dimethoxyphenyl) may complicate synthesis due to steric hindrance, as seen in diazaborolo derivatives with high melting points (e.g., 3o: 249–250°C) .
Biological Activity
The compound 6-(2,5-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one belongs to the pyrazolo[3,4-b]pyridine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of two methoxy groups on the phenyl ring and a dihydro-pyrazole moiety. The structure can be represented as follows:
Pharmacological Properties
Research indicates that pyrazolo[3,4-b]pyridines exhibit a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Specifically, studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .
Anti-inflammatory Activity
In vitro studies have demonstrated that certain derivatives possess significant anti-inflammatory effects. For instance, compounds derived from the pyrazolo[3,4-b]pyridine scaffold have shown up to 85% inhibition of TNF-α and 93% inhibition of IL-6 at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76% at 1 µM | 86% at 1 µM |
| Pyrazolo Derivative A | 61% at 10 µM | 76% at 10 µM |
| Pyrazolo Derivative B | 85% at 10 µM | 93% at 10 µM |
Antimicrobial Activity
The antimicrobial potential of pyrazolo[3,4-b]pyridines has also been evaluated against various bacterial strains. Compounds were tested against Bacillus subtilis, E. coli, and Aspergillus niger, with some showing promising results comparable to established antibiotics .
| Microorganism | Inhibition Concentration (µg/mL) | Standard Drug (µg/mL) | % Inhibition |
|---|---|---|---|
| Bacillus subtilis | 40 | Ampicillin (10) | X% |
| E. coli | 40 | Amoxicillin (10) | Y% |
| Aspergillus niger | 40 | Griseofulvin (10) | Z% |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazolo[3,4-b]pyridines. They have been shown to induce apoptosis in cancer cell lines through various mechanisms including the inhibition of specific kinases involved in tumor growth and proliferation .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Cytokine Inhibition : By inhibiting TNF-α and IL-6 production, it reduces inflammation.
- Kinase Inhibition : Some derivatives target kinases involved in cancer cell signaling pathways.
- Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis.
Study on Anti-inflammatory Effects
A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activity in vitro. The results indicated a strong correlation between structural modifications and biological activity, with certain substitutions enhancing efficacy against inflammatory markers .
Study on Anticancer Activity
Research by Burguete et al. assessed the anticancer effects of pyrazolo derivatives on various cancer cell lines. The findings demonstrated significant cytotoxic effects at low concentrations, suggesting potential for development into therapeutic agents for cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
